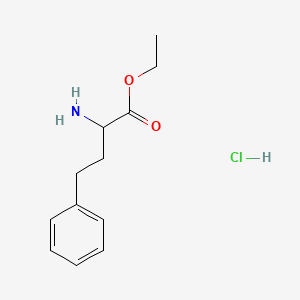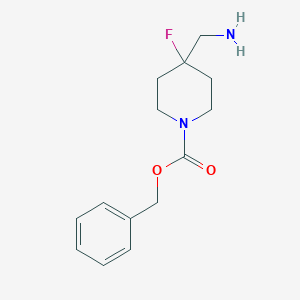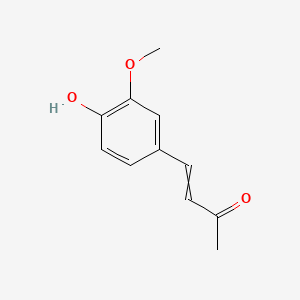
Vanillylidene acetone
Vue d'ensemble
Description
Vanillylidene acetone, also known as dehydrozingerone or vanillylideneacetone, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2112 g/mol . This compound is a derivative of zingerone, a phenolic compound found in ginger. It is characterized by the presence of a butenone group conjugated to a hydroxy-methoxyphenyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylidene acetone can be achieved through various methods. One common synthetic route involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Vanillylidene acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) or bromine (Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Vanillylidene acetone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of flavoring agents and fragrances
Mécanisme D'action
The biological effects of Vanillylidene acetone are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. It also influences inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zingerone: 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, a closely related compound found in ginger.
Vanillin: 4-hydroxy-3-methoxybenzaldehyde, a precursor in the synthesis of Vanillylidene acetone.
Eugenol: 4-allyl-2-methoxyphenol, another phenolic compound with similar structural features
Uniqueness
This compound is unique due to its conjugated butenone structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3 |
Clé InChI |
AFWKBSMFXWNGRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
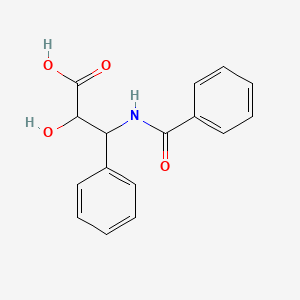
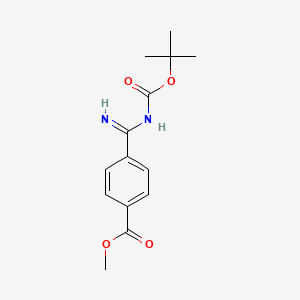
![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
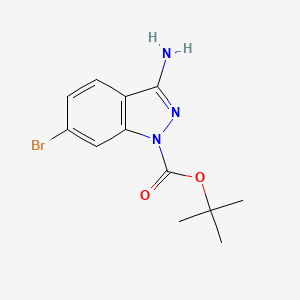
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
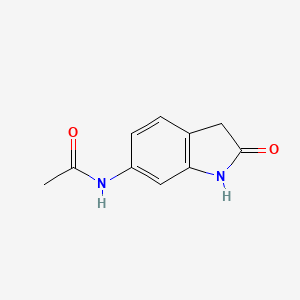

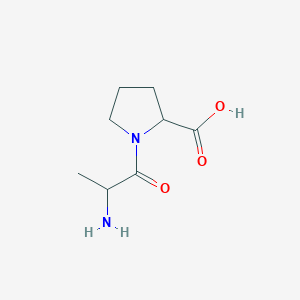
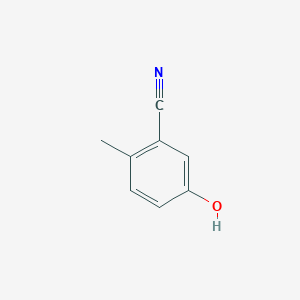
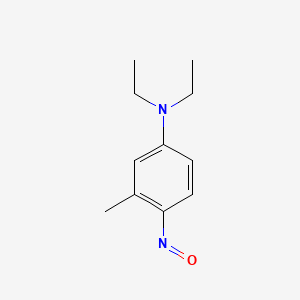
![1,2,4,5-Tetrahydrobenzo[d]oxepine](/img/structure/B8816444.png)
